

# physical and chemical properties of 1,5-Dibromo-2,4-dimethylbenzene

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## Compound of Interest

Compound Name: 1,5-Dibromo-2,4-dimethylbenzene

Cat. No.: B059744

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## An In-depth Technical Guide to 1,5-Dibromo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1,5-Dibromo-2,4-dimethylbenzene** (CAS No. 615-87-2), a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document consolidates key data, experimental protocols, and reactivity profiles to support its application in research and development. Of particular note is its recently identified role as an inhibitor of the sodium-dependent glucose transporter SGLT1, highlighting its potential as a lead compound in the development of novel therapeutics for metabolic disorders.

### Physical and Chemical Properties

**1,5-Dibromo-2,4-dimethylbenzene** is a halogenated aromatic hydrocarbon. Its core structure consists of a benzene ring substituted with two bromine atoms and two methyl groups.

### Quantitative Data Summary

The known physical and chemical properties of **1,5-Dibromo-2,4-dimethylbenzene** are summarized in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	1,5-Dibromo-2,4-dimethylbenzene	[1]
Synonyms	4,6-Dibromo-m-xylene	[2]
CAS Number	615-87-2	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Br <sub>2</sub>	[1]
Molecular Weight	263.96 g/mol	[1]
Appearance	White to almost white powder or crystal	[4]
Melting Point	69-73 °C	[4]
Boiling Point	262.2 °C (estimate)	
Density	1.7485 g/cm <sup>3</sup> (rough estimate)	[5]
Solubility	Soluble in alcohol and ether; insoluble in water.	[5]
Purity	>97.0% (GC)	[4]

Note: Some physical properties are estimates as precise experimental values are not consistently reported in the literature.

## Chemical Properties and Reactivity

**1,5-Dibromo-2,4-dimethylbenzene** is a valuable intermediate in organic synthesis due to the reactivity of its bromine substituents. The bromine atoms can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

The methyl groups on the benzene ring influence the reactivity of the bromine atoms through steric and electronic effects, which can be exploited for regioselective transformations.

This compound is particularly noted for its utility in modern synthetic methodologies, including:

- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[5]
- Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.[6][7]
- Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.[8][9]

These reactions enable the construction of complex molecular architectures, making **1,5-Dibromo-2,4-dimethylbenzene** a key building block for novel organic materials, agrochemicals, and pharmaceuticals.[5]

## Experimental Protocols

### Synthesis of 1,5-Dibromo-2,4-dimethylbenzene from m-Xylene

A common laboratory-scale synthesis of **1,5-Dibromo-2,4-dimethylbenzene** involves the bromination of m-xylene.[10] The following is a representative experimental protocol.

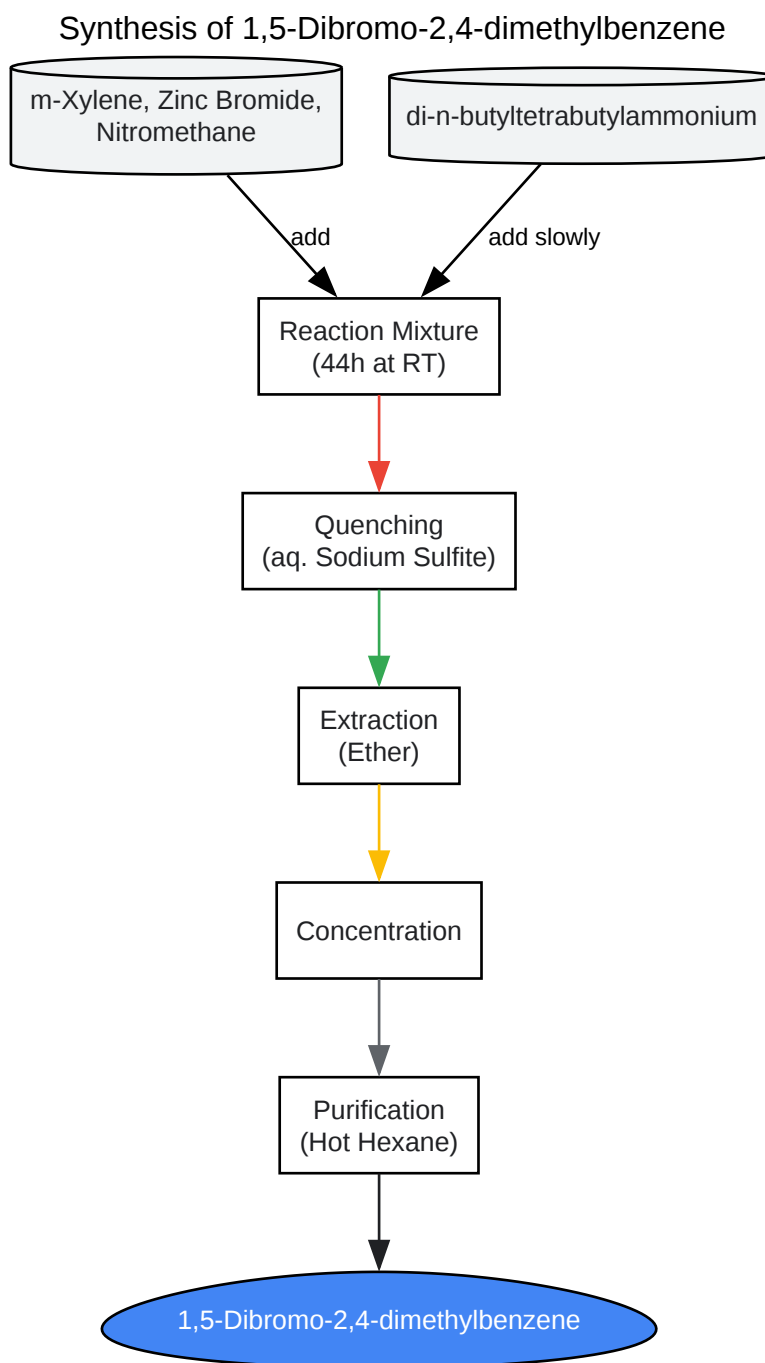
Materials:

- m-Xylene
- Zinc bromide ( $\text{ZnBr}_2$ )
- Nitromethane ( $\text{CH}_3\text{NO}_2$ )
- di-n-butyltetraethylammonium
- Aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Ether
- Hexane

Procedure:

- To a 200 mL flask, add 7.5 mmol (0.795 g) of m-xylene, 33.6 mmol (7.56 g) of zinc bromide, and 60 mL of nitromethane.
- Stir the resulting solution at room temperature.
- Slowly add 15.8 mmol (6.19 g) of di-n-butyltetraabutylammonium in batches.
- Continue stirring the reaction mixture for 44 hours at room temperature.
- Quench the reaction by adding aqueous sodium sulfite.
- Extract the product with ether.
- Combine the organic layers and concentrate under reduced pressure to obtain a yellow solid.
- Add hexane to the solid, heat the mixture to approximately 85°C, and filter.
- Concentrate the filtrate under reduced pressure to yield the final product as a white solid (yield: 48%).<sup>[10]</sup>

Workflow for the Synthesis of **1,5-Dibromo-2,4-dimethylbenzene**:



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Synthesis workflow of **1,5-Dibromo-2,4-dimethylbenzene**.

## Biological Activity and Relevance in Drug Development

Recent studies have identified **1,5-Dibromo-2,4-dimethylbenzene** as a fluorescent molecule with notable biological activity. It has been shown to inhibit the sodium-dependent glucose transporter 1 (SGLT1). SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine.

Inhibition of SGLT1 by **1,5-Dibromo-2,4-dimethylbenzene** leads to a reduction in glucose uptake from the gut, which in turn can lower blood sugar levels and improve insulin sensitivity. This mechanism of action makes it a compound of significant interest for the development of new therapeutic agents for managing type 2 diabetes and other metabolic disorders.

The intrinsic fluorescence of this molecule may also provide a valuable tool for studying its interaction with SGLT1 and for developing assays for screening other potential inhibitors.

It is important to distinguish **1,5-Dibromo-2,4-dimethylbenzene** from the structurally related compound 1,5-Dibromo-2,4-dimethoxybenzene. The latter has been investigated as an intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.<sup>[11]</sup> While both are dibrominated benzene derivatives, their distinct substituents lead to different biological activities and therapeutic applications.

## Safety and Handling

**1,5-Dibromo-2,4-dimethylbenzene** is considered to be an irritant and may cause irritation to the eyes, skin, and respiratory tract.<sup>[5]</sup> It is also reported to have the potential to cause long-lasting harmful effects to aquatic life.<sup>[1]</sup>

Recommended safety precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle the compound in a well-ventilated area or under a fume hood.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,5-Dibromo-2,4-dimethylbenzene**. The following spectroscopic techniques are commonly used:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra provide detailed information about the molecular structure.<sup>[12]</sup>
- Infrared (IR) Spectroscopy: IR spectra can be used to identify the presence of characteristic functional groups.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Researchers should refer to spectral databases for reference spectra to confirm the identity and purity of their samples.

## Conclusion

**1,5-Dibromo-2,4-dimethylbenzene** is a chemical intermediate with a well-defined set of physical and chemical properties that make it a valuable tool in organic synthesis. Its utility in a variety of powerful cross-coupling reactions allows for the efficient construction of complex molecules. Furthermore, its recently discovered biological activity as an SGLT1 inhibitor opens up exciting new avenues for its application in drug discovery and development, particularly in the area of metabolic diseases. This guide provides a solid foundation of technical information to aid researchers and scientists in leveraging the full potential of this versatile compound.

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